molecular formula C16H14N4O2S3 B3310307 N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(2-((2-oxo-2-phenylethyl)thio)thiazol-4-yl)acetamide CAS No. 946199-22-0

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(2-((2-oxo-2-phenylethyl)thio)thiazol-4-yl)acetamide

Cat. No.: B3310307
CAS No.: 946199-22-0
M. Wt: 390.5 g/mol
InChI Key: HHAUPCFEWOMRPR-UHFFFAOYSA-N
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Description

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(2-((2-oxo-2-phenylethyl)thio)thiazol-4-yl)acetamide is a complex organic compound featuring a thiadiazole ring and a thiazole ring. This compound belongs to the class of heterocyclic compounds, which are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the core thiadiazole and thiazole rings One common approach is to start with 5-methyl-1,3,4-thiadiazol-2-ylamine and react it with appropriate reagents to introduce the thiazole ring

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: Formation of corresponding oxo-compounds.

  • Reduction: Formation of reduced derivatives.

  • Substitution: Introduction of different functional groups leading to a variety of derivatives.

Scientific Research Applications

This compound has shown potential in various scientific research applications:

  • Chemistry: Used as a building block for the synthesis of more complex molecules.

  • Biology: Investigated for its biological activity, including antimicrobial and anticancer properties.

  • Medicine: Potential therapeutic applications in treating various diseases.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a biological response. The exact mechanism would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • N-(4-nitrophenyl)acetohydrazonoyl bromide

  • 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one

  • N-(5-methyl-1,3,4-thiadiazol-2-yl)thiazole-2,4-diamine

Uniqueness: This compound is unique due to its specific combination of functional groups and heterocyclic structures, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(2-phenacylsulfanyl-1,3-thiazol-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O2S3/c1-10-19-20-15(25-10)18-14(22)7-12-8-23-16(17-12)24-9-13(21)11-5-3-2-4-6-11/h2-6,8H,7,9H2,1H3,(H,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHAUPCFEWOMRPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)CC2=CSC(=N2)SCC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(2-((2-oxo-2-phenylethyl)thio)thiazol-4-yl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(2-((2-oxo-2-phenylethyl)thio)thiazol-4-yl)acetamide
Reactant of Route 3
Reactant of Route 3
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(2-((2-oxo-2-phenylethyl)thio)thiazol-4-yl)acetamide
Reactant of Route 4
Reactant of Route 4
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(2-((2-oxo-2-phenylethyl)thio)thiazol-4-yl)acetamide
Reactant of Route 5
Reactant of Route 5
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(2-((2-oxo-2-phenylethyl)thio)thiazol-4-yl)acetamide
Reactant of Route 6
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(2-((2-oxo-2-phenylethyl)thio)thiazol-4-yl)acetamide

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